N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS No.: 922067-35-4
VCID: VC6726854
Molecular Formula: C26H34N4O2
Molecular Weight: 434.584
* For research use only. Not for human or veterinary use.

Description |
N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Oxalamides are derivatives of oxalic acid where one or both hydrogen atoms are replaced by organic groups, which often confer unique chemical and biological properties. This compound, with the CAS number 922067-35-4, features a molecular weight of 434.6 g/mol, indicating its substantial size and complexity . Synthesis and Chemical ReactionsThe synthesis of such complex oxalamides typically involves multi-step organic reactions. These may include condensation reactions between appropriate amine derivatives and oxalic acid derivatives. The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the final product. Potential Applications and Biological ActivityOxalamides, including N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, are of interest in medicinal chemistry due to their potential as inhibitors for enzymes or receptors. The structural complexity of this compound suggests it could interact with specific biological targets, influencing various biochemical processes. |
---|---|
CAS No. | 922067-35-4 |
Product Name | N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
Molecular Formula | C26H34N4O2 |
Molecular Weight | 434.584 |
IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Standard InChI | InChI=1S/C26H34N4O2/c1-18(2)19-6-9-22(10-7-19)28-26(32)25(31)27-17-24(30-13-4-5-14-30)20-8-11-23-21(16-20)12-15-29(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,27,31)(H,28,32) |
Standard InChIKey | XZPWBLLCQNDOLW-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Solubility | not available |
PubChem Compound | 44024717 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume